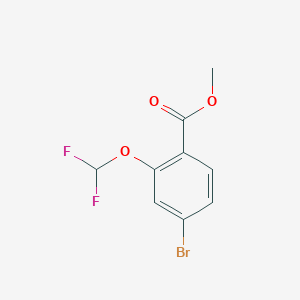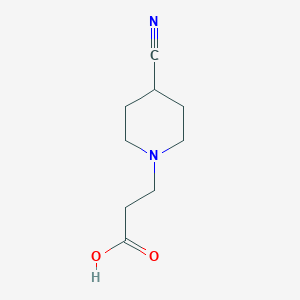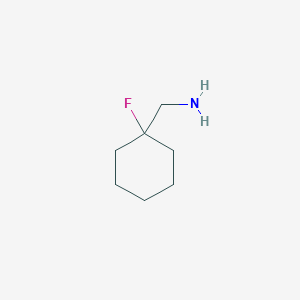
3-Amino-6-bromo-5-(trifluorometil)picolinato de metilo
Descripción general
Descripción
“Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate” is a chemical compound with the molecular formula C8H6BrF3N2O2 . It is used in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate” can be represented by the SMILES string:COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 299.05 . The InChI code for this compound is1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 .
Aplicaciones Científicas De Investigación
Agroquímicos
3-Amino-6-bromo-5-(trifluorometil)picolinato de metilo: es un intermedio valioso en la síntesis de agroquímicos. La porción de trifluorometilpiridina (TFMP) dentro de su estructura es particularmente significativa en el desarrollo de agentes de protección de cultivos. Los derivados de TFMP se han utilizado para crear compuestos que protegen los cultivos de plagas, con más de 20 nuevos agroquímicos que contienen TFMP adquiriendo nombres comunes ISO .
Investigación Farmacéutica
En la industria farmacéutica, las propiedades fisicoquímicas únicas del átomo de flúor combinadas con el anillo de piridina de los derivados de TFMP, como el this compound, contribuyen al desarrollo de nuevos fármacos. Se han aprobado varios productos farmacéuticos que contienen la porción TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Medicina Veterinaria
Al igual que sus aplicaciones en productos farmacéuticos humanos, los derivados de TFMP también se utilizan en medicina veterinaria. Los derivados del compuesto se han incorporado a productos veterinarios, mejorando su eficacia y perfiles de seguridad .
Ciencia de Materiales
Los derivados del compuesto se pueden utilizar como bloques de construcción en la ciencia de materiales, particularmente en la síntesis de materiales de alto rendimiento que requieren la estabilidad proporcionada por el grupo trifluorometil .
Síntesis Química
El this compound sirve como precursor en varias síntesis químicas, especialmente en la construcción de moléculas complejas donde se desea la introducción de un grupo trifluorometil .
Química Analítica
En química analítica, los derivados de TFMP se utilizan como estándares y reactivos. Sus firmas químicas distintas permiten mediciones y análisis precisos en ensayos químicos complejos .
Cromatografía
El compuesto se utiliza en procesos cromatográficos como un compuesto de referencia debido a sus características de retención únicas, que ayudan en la separación e identificación de compuestos similares .
Materiales Funcionales
La introducción del grupo TFMP en los materiales puede alterar sus propiedades físicas, como aumentar la resistencia a la degradación en condiciones severas, lo que lo hace valioso en la creación de materiales funcionales .
Safety and Hazards
This compound is considered hazardous. It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRCLLUKLUQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730720 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866775-18-0 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
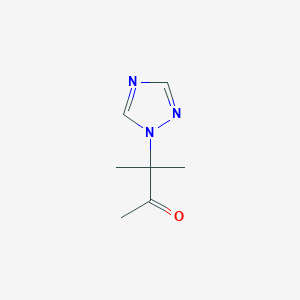
![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)

![3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467744.png)
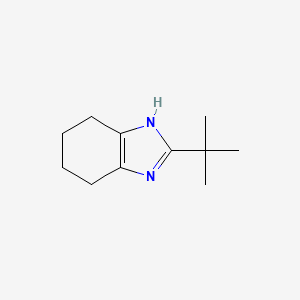
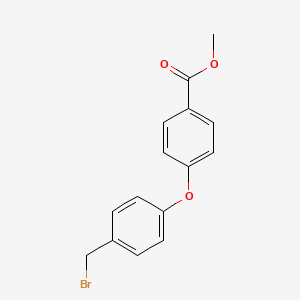

![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
